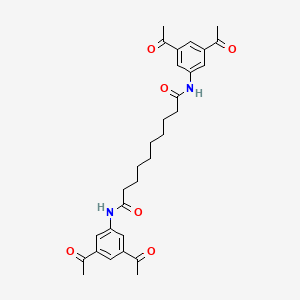

N,N'-bis(3,5-diacetylphenyl)decanediamide

Description

N,N'-bis(3,5-diacetylphenyl)decanediamide is a synthetic diamide compound characterized by a central decanediamide backbone flanked by two 3,5-diacetylphenyl groups. This structure enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which influence its supramolecular assembly and physicochemical properties .

Properties

IUPAC Name |

N,N'-bis(3,5-diacetylphenyl)decanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O6/c1-19(33)23-13-24(20(2)34)16-27(15-23)31-29(37)11-9-7-5-6-8-10-12-30(38)32-28-17-25(21(3)35)14-26(18-28)22(4)36/h13-18H,5-12H2,1-4H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRZCMYOMFXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=O)C)C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573877 | |

| Record name | N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169765-28-0 | |

| Record name | N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,5-diacetylphenyl)decanediamide typically involves the reaction of 3,5-diacetylphenylamine with decanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of N,N’-bis(3,5-diacetylphenyl)decanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,5-diacetylphenyl)decanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N'-bis(3,5-diacetylphenyl)decanediamide is a diamide characterized by two acetyl-substituted phenyl groups attached to a decanediamine backbone. Its molecular formula is , and it possesses distinct physical and chemical properties that make it suitable for various applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action involves the modulation of cellular pathways that are critical for cancer cell proliferation and survival.

- Case Study : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer models. The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

- Mechanism : It appears to modulate the NF-kB pathway, which is crucial in inflammatory responses.

Materials Science

This compound is being investigated for its utility in materials science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties.

- Application : It can be incorporated into polymer matrices to improve their thermal resistance and mechanical strength, making it suitable for applications in coatings and composites.

Biochemical Applications

In biochemistry, this compound serves as a useful reagent for studying protein interactions and enzyme activities due to its ability to form stable complexes with various biomolecules.

- Research Findings : Studies utilizing molecular docking simulations have indicated that this compound can effectively bind to target proteins involved in metabolic pathways, suggesting its potential as a biochemical tool.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-diacetylphenyl isocyanate with decanediamine under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Mechanism of Action

N,N’-bis(3,5-diacetylphenyl)decanediamide exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation. It targets the TLR chaperone gp96, inhibiting its ATP-binding and ATPase activities. This leads to the suppression of inflammatory cytokine production and desensitization of cells to inflammatory stimuli . The compound also affects the recruitment of adapter proteins involved in TLR signaling, thereby modulating the immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Semapimod (N,N'-bis[3,5-bis[1-[(aminoiminomethyl)hydrazono]ethyl]phenyl]decanediamide)

- Molecular Formula : C34H52N18O2 .

- Key Differences : Replaces acetyl groups with hydrazone-linked guanidine moieties.

- Functional Impact: The hydrazone groups enhance interactions with biomolecular targets, particularly macrophage arginine transporters, enabling potent anti-inflammatory and immunomodulatory effects .

(b) CNI-1493 (N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide)

- Molecular Formula : C34H52N18O2 (free base) .

- Key Differences : Incorporates guanylhydrazone substituents instead of acetyl groups.

- Functional Impact: Acts as a competitive inhibitor of cytokine-inducible L-arginine transport, suppressing nitric oxide (NO) production in macrophages without affecting endothelial NO synthase (eNOS) .

(c) N,N'-(Carbonylbis(4,1-phenylene))diacetamide

- Molecular Formula : C16H14N2O3 .

- Key Differences : Shorter central chain (phenylene vs. decanediamide) and lacks acetylphenyl branches.

- Functional Impact : Reduced molecular flexibility and hydrogen-bonding capacity, limiting supramolecular complexity compared to N,N'-bis(3,5-diacetylphenyl)decanediamide .

Physicochemical Properties

- Solubility: The acetyl groups in this compound enhance hydrophobicity compared to hydroxylated analogues (e.g., N,N'-bis(3,5-dihydroxybenzamide)-1,4-benzene), which exhibit higher aqueous solubility due to phenolic -OH groups .

- Crystallinity: Amide derivatives with hydrogen-bonding motifs (e.g., dihydroxy or diacetyl substituents) form stable crystalline networks, as seen in related compounds with triclinic or monoclinic crystal systems .

Biological Activity

N,N'-bis(3,5-diacetylphenyl)decanediamide is a synthetic organic compound notable for its dual amide functional groups and a hydrophobic decane chain. Its molecular formula is and it has garnered attention for various biological activities, including potential therapeutic applications.

The compound exhibits biological activity primarily through its interaction with specific cellular targets. Research indicates that it may function as an inhibitor of certain enzymes, potentially influencing pathways involved in pain perception and inflammation. The presence of acetyl groups enhances its lipophilicity, which may facilitate better membrane penetration and bioavailability in biological systems .

In Vitro Studies

-

Cell Viability and Cytotoxicity :

- Studies have shown that this compound can affect cell viability in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects in MCF7 breast cancer cells, with IC50 values indicating potent activity against these cells .

- Comparative studies with other compounds suggest that its cytotoxicity may be enhanced by structural modifications, such as the introduction of additional functional groups.

- Topoisomerase Inhibition :

In Vivo Studies

- Animal Models : In vivo studies using subcutaneous tumor models have demonstrated that this compound can delay tumor growth significantly. The compound was administered at lower doses compared to traditional chemotherapeutics, indicating a favorable therapeutic window .

Case Study 1: Anticancer Activity

In a study involving human colon cancer xenografts in mice, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective chemotherapeutic agent.

Case Study 2: Pain Management

Research into the analgesic properties of this compound has shown promise in models of acute pain. The compound appeared to modulate pain pathways effectively, suggesting potential applications in pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Amide Groups | Enhance binding affinity to target enzymes |

| Decane Chain | Improves membrane permeability |

| Acetyl Substituents | Increase lipophilicity and bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.